![molecular formula C9H10N4O B3013793 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 439111-38-3](/img/structure/B3013793.png)
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide consists of a fused imidazo[1,2-a]pyridine ring system with a methyl group at position 7. The carbohydrazide functional group is attached to the pyridine ring. Refer to the InChI code for the detailed structural representation: 1S/C9H10N4O/c1-6-2-3-13-5-7(9(14)12-10)11-8(13)4-6/h2-5H,10H2,1H3,(H,12,14) .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Research : Studies have explored the cytotoxic activity of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide. It demonstrated promising cytotoxic effects against cancer cells.
- Findings : Research evaluated the compound’s efficacy against Mycobacterium tuberculosis (Mtb). At specific doses, it significantly reduced bacterial load in a mouse model.
Anticancer Potential
Antitubercular Activity
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . PDGFRA is a protein tyrosine kinase that plays a crucial role in cell proliferation, angiogenesis, and tumor cell growth .
Mode of Action
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide interacts with PDGFRA, specifically binding to key residues Lys627 and Asp836 . This interaction inhibits the kinase activity of PDGFRA, thereby disrupting its signaling pathways .
Biochemical Pathways
The inhibition of PDGFRA affects several biochemical pathways, including the Raf/MEK/ERK and RAS/MAPK pathways . These pathways are involved in cell proliferation and growth. By inhibiting PDGFRA, 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide can potentially halt the proliferation of cancer cells .
Result of Action
The inhibition of PDGFRA by 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide leads to a decrease in cell proliferation and growth . This can result in the reduction of tumor size and potentially halt the progression of diseases such as cancer .
properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(9(14)12-10)11-8(13)4-6/h2-5H,10H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLXQHVTMOSGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide |
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